![molecular formula C12H12N2O B3162998 3-(Pyrrolidinocarbonyl)benzonitrile CAS No. 882855-89-2](/img/structure/B3162998.png)
3-(Pyrrolidinocarbonyl)benzonitrile
Overview
Description
“3-(Pyrrolidinocarbonyl)benzonitrile” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as "Benzonitrile, 3-(1-pyrrolidinylcarbonyl)-" .
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(Pyrrolidinocarbonyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The vibrations of the C≡N bond are particularly important .Chemical Reactions Analysis
Benzonitriles can be synthesized through various methods, including the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . Among these, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .Scientific Research Applications
Chemical Industry
Benzonitrile, a part of the compound , finds its primary application in the chemical industry as a precursor to a range of useful compounds . It can be hydrolyzed to benzoic acid or reduced to benzylamine .
Pharmaceutical Industry
In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
Synthesis of Benzonitriles
A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .
Antipsychotic Drugs
Pyrrole, another part of the compound, is known to be a component of many antipsychotic drugs .
Anticancer Agents
Pyrrole-containing analogs are known to have anticancer properties . They are used in the treatment of leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Agents
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
Cholesterol Reducing Drugs
Pyrrole is also a component of some cholesterol reducing drugs .
Antiprotozoal and Antimalarial Agents
Pyrrole-containing compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . They are also used as antiprotozoal and antimalarial agents .
Safety and Hazards
properties
IUPAC Name |
3-(pyrrolidine-1-carbonyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALHOPGBNLNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidinocarbonyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.